Ácido (3-(ciclopropilamino)-4,5-difluorofenil)borónico

Descripción general

Descripción

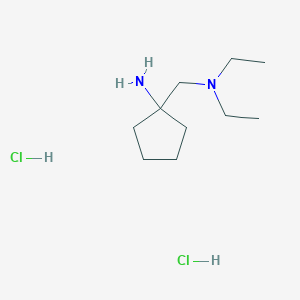

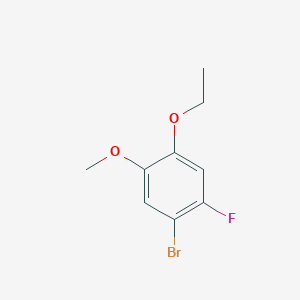

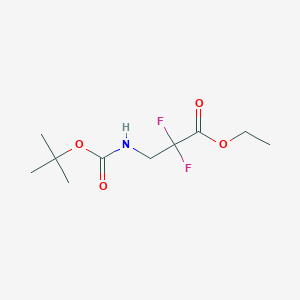

(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BF2NO2 and its molecular weight is 212.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos borónicos, incluidos los derivados como el ácido (3-(ciclopropilamino)-4,5-difluorofenil)borónico, son conocidos por su capacidad para formar complejos covalentes reversibles con dioles y otras bases de Lewis. Esta propiedad es particularmente útil en el desarrollo de sensores para varios analitos biológicos y químicos. Por ejemplo, se pueden utilizar en ensayos homogéneos o sistemas de detección heterogéneos para detectar niveles de glucosa en la atención de la diabetes o detectar contaminantes ambientales .

Desarrollo terapéutico

La interacción de los ácidos borónicos con las moléculas biológicas se puede aprovechar con fines terapéuticos. Se han explorado por su potencial en sistemas de administración de fármacos, donde pueden mejorar la permeación de los fármacos a través de las membranas. Esto podría conducir a una mejor farmacocinética para ciertos medicamentos .

Manipulación y modificación de proteínas

Los ácidos borónicos son herramientas valiosas en la proteómica para etiquetar proteínas, manipular sus funciones o modificar sus estructuras. Esto se debe a su afinidad por los cis-dioles, que están presentes en las cadenas laterales de ciertos aminoácidos. Tales modificaciones pueden ayudar a comprender las funciones e interacciones de las proteínas .

Tecnologías de separación

En el campo de la química analítica, los ácidos borónicos se pueden utilizar para la separación de sacaridos y otros compuestos que contienen dioles. Esta aplicación aprovecha la unión selectiva de los ácidos borónicos a los dioles, lo que puede ser útil en la cromatografía y otros métodos de separación .

Acoplamiento cruzado de Suzuki-Miyaura

La reacción de acoplamiento cruzado de Suzuki-Miyaura es un método ampliamente utilizado para formar enlaces carbono-carbono en la síntesis orgánica. Los ácidos borónicos, incluido el ácido (3-(ciclopropilamino)-4,5-difluorofenil)borónico, actúan como reactivos cruciales en este proceso. Son favorecidos por su estabilidad, tolerancia a grupos funcionales y benignidad ambiental .

Ciencia de los materiales

Los ácidos borónicos se pueden incorporar a polímeros y otros materiales para impartir funcionalidades específicas. Por ejemplo, se pueden utilizar para crear materiales sensibles que cambian las propiedades en presencia de dioles u otros analitos. Esto tiene implicaciones para el desarrollo de materiales inteligentes y revestimientos .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases . They are also investigated as reversible covalent inhibitors .

Mode of Action

The compound (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, as a boronic acid derivative, is likely to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to play a role in various biochemical interactions, including the interference in signaling pathways and enzyme inhibition .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

Boronic acids are increasingly being seen in approved drugs, suggesting they have significant biological effects .

Action Environment

The stability of boronic acids and their esters in water suggests that they may be sensitive to the aqueous environment .

Análisis Bioquímico

Biochemical Properties

(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition . Additionally, this compound has been shown to interact with other biomolecules, such as diols and Lewis bases, through its boronic acid group, further expanding its utility in biochemical research .

Cellular Effects

The effects of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid on various cell types and cellular processes have been studied to understand its potential therapeutic applications. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid can modulate the activity of signaling proteins involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Moreover, its interaction with enzymes and proteins can lead to changes in gene expression patterns, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of action of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid involves its ability to form covalent bonds with target biomolecules. The boronic acid group of this compound can interact with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This interaction is reversible, allowing for the temporary modulation of enzyme activity. Additionally, (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid can bind to other biomolecules, such as diols and Lewis bases, through its boronic acid moiety, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods . This degradation can impact its efficacy in biochemical assays and therapeutic applications.

Dosage Effects in Animal Models

The effects of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group of this compound can participate in metabolic reactions, leading to the formation of boronic esters and other derivatives . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Additionally, (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid is an important factor that determines its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . The presence of targeting signals and post-translational modifications can influence the subcellular distribution of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, thereby modulating its biochemical effects .

Propiedades

IUPAC Name |

[3-(cyclopropylamino)-4,5-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF2NO2/c11-7-3-5(10(14)15)4-8(9(7)12)13-6-1-2-6/h3-4,6,13-15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPLUXUYZTZEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)

![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)